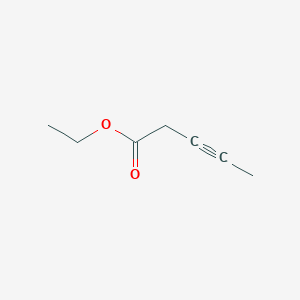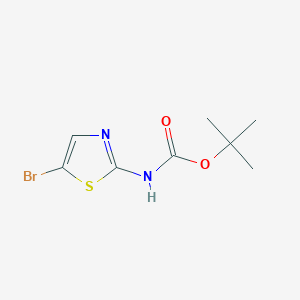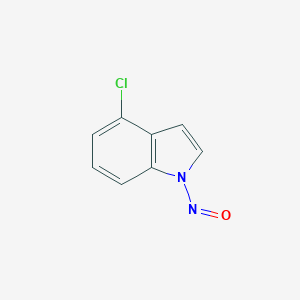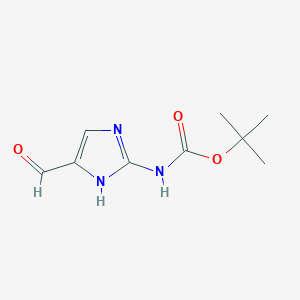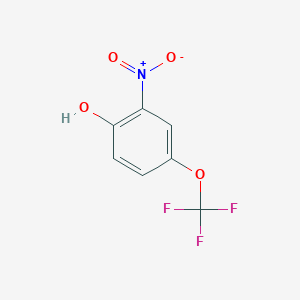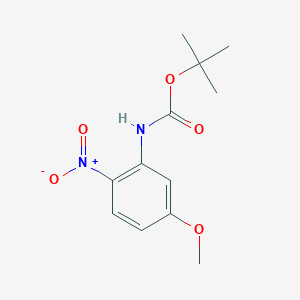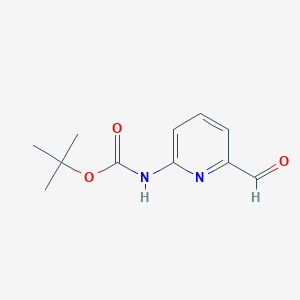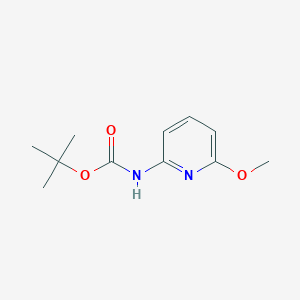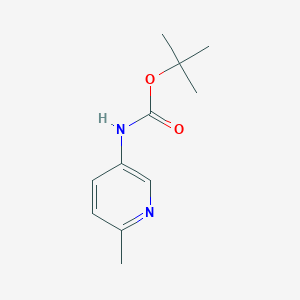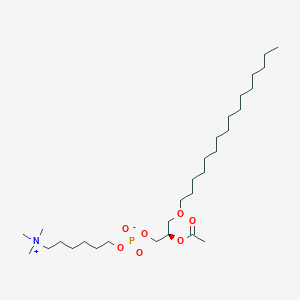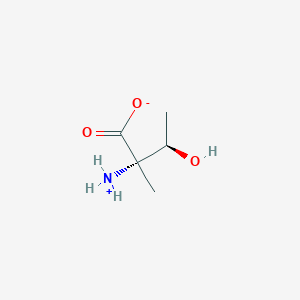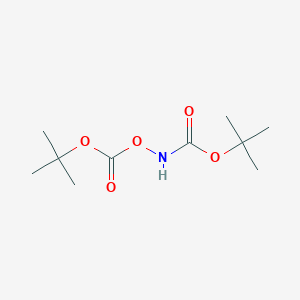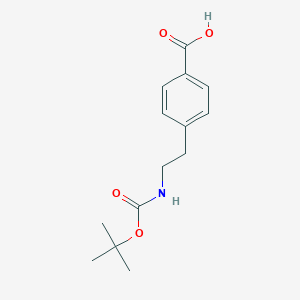
Dibenzo(b,f)thiepin-10(11H)-one, 6-(3-(dimethylamino)propoxy)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzo(b,f)thiepin-10(11H)-one, 6-(3-(dimethylamino)propoxy)-, hydrochloride, also known as lofepramine, is a tricyclic antidepressant drug that is used to treat depression and anxiety disorders. The drug works by increasing the levels of certain neurotransmitters in the brain, such as serotonin and norepinephrine.
作用機序
Lofepramine works by blocking the reuptake of serotonin and norepinephrine, which increases their levels in the brain. This leads to an improvement in mood and a reduction in anxiety symptoms. Lofepramine also has some affinity for histamine and muscarinic receptors, which may contribute to its side effects.
Biochemical and Physiological Effects:
Lofepramine has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are involved in regulating mood, sleep, appetite, and other physiological functions. Lofepramine also affects the levels of other neurotransmitters, such as dopamine and acetylcholine, which may contribute to its side effects. Lofepramine has been shown to have a half-life of approximately 10 hours and is metabolized by the liver.
実験室実験の利点と制限
Lofepramine has several advantages for lab experiments. It has a well-established mechanism of action and has been extensively studied for its antidepressant effects. Lofepramine is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to using Dibenzo(b,f)thiepin-10(11H)-one, 6-(3-(dimethylamino)propoxy)-, hydrochloride in lab experiments. It has a narrow therapeutic window and can cause side effects, such as dry mouth, constipation, and sedation. Lofepramine can also interact with other medications, which may limit its use in certain studies.
将来の方向性
There are several future directions for the research on Dibenzo(b,f)thiepin-10(11H)-one, 6-(3-(dimethylamino)propoxy)-, hydrochloride. One area of interest is the potential use of this compound in the treatment of neuropathic pain and other chronic pain conditions. Lofepramine has also been studied for its potential use in the treatment of chronic fatigue syndrome and irritable bowel syndrome. Another area of interest is the development of new tricyclic antidepressants that have improved efficacy and fewer side effects. Finally, there is a need for more research on the long-term effects of this compound and other antidepressants on brain function and cognitive performance.
合成法
Lofepramine can be synthesized through a multistep process that involves the reaction of 10,11-dihydrodibenzo[b,f]thiepin with 3-dimethylaminopropyl chloride in the presence of a base, followed by the reaction with 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide. The final product is obtained after purification by recrystallization.
科学的研究の応用
Lofepramine has been extensively studied for its antidepressant effects. It has been shown to be effective in the treatment of major depressive disorder, dysthymia, and anxiety disorders. Lofepramine has also been studied for its potential use in the treatment of neuropathic pain, chronic fatigue syndrome, and irritable bowel syndrome.
特性
| 125981-92-2 | |
分子式 |
C19H22ClNO2S |
分子量 |
363.9 g/mol |
IUPAC名 |
1-[3-(dimethylamino)propoxy]-6H-benzo[b][1]benzothiepin-5-one;hydrochloride |
InChI |
InChI=1S/C19H21NO2S.ClH/c1-20(2)11-6-12-22-17-9-5-8-15-16(21)13-14-7-3-4-10-18(14)23-19(15)17;/h3-5,7-10H,6,11-13H2,1-2H3;1H |
InChIキー |
LWOMGTZTRHYNEO-UHFFFAOYSA-N |
SMILES |
CN(C)CCCOC1=CC=CC2=C1SC3=CC=CC=C3CC2=O.Cl |
正規SMILES |
CN(C)CCCOC1=CC=CC2=C1SC3=CC=CC=C3CC2=O.Cl |
| 125981-92-2 | |
同義語 |
Dibenzo(b,f)thiepin-10(11H)-one, 6-(3-(dimethylamino)propoxy)-, hydroc hloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


